
2-bromo-N-(2-methoxyphenyl)acetamide
Overview
Description
2-Bromo-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the methoxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide typically involves the bromination of N-(2-methoxyphenyl)acetamide. One common method is the reaction of N-(2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-(2-methoxyphenyl)acetamide derivatives.
Reduction: Formation of N-(2-methoxyphenyl)ethylamine.
Oxidation: Formation of 2-hydroxy-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-Bromo-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
2-Chloro-N-(2-methoxyphenyl)acetamide: Chlorine atom instead of bromine.
N-(2-Methoxyphenyl)acetamide: Lacks the bromine atom.
Uniqueness
2-Bromo-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLFALZWOOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392285 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32428-69-6 | |
Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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